molecular formula C19H17NO2 B15075245 N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide

N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide

Cat. No.: B15075245
M. Wt: 291.3 g/mol
InChI Key: MPTIFKHRWSKOLT-UHFFFAOYSA-N
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Description

2’-Methoxy-5’-methyl-1-naphthanilide is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.353 g/mol . It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups on the naphthalene ring, along with an anilide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methoxy-5’-methyl-1-naphthanilide typically involves the reaction of 2-methoxy-5-methylnaphthalene with aniline under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the anilide bond. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 2’-methoxy-5’-methyl-1-naphthanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-5’-methyl-1-naphthanilide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Methoxy-5’-methyl-1-naphthanilide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2’-methoxy-5’-methyl-1-naphthanilide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The methoxy and methyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methoxy-1-naphthanilide
  • 5’-Methyl-1-naphthanilide
  • 2’-Hydroxy-5’-methyl-1-naphthanilide

Uniqueness

2’-Methoxy-5’-methyl-1-naphthanilide is unique due to the presence of both methoxy and methyl groups on the naphthalene ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other naphthanilide derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)naphthalene-1-carboxamide

InChI

InChI=1S/C19H17NO2/c1-13-10-11-18(22-2)17(12-13)20-19(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H,20,21)

InChI Key

MPTIFKHRWSKOLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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